molecular formula C11H8ClNO2S B14462407 N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide CAS No. 68166-12-1

N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide

Cat. No.: B14462407
CAS No.: 68166-12-1
M. Wt: 253.71 g/mol
InChI Key: BMRIQMBUDKHGCS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide typically involves the reaction of 4-chlorophenylamine with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different chemical and biological properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

68166-12-1

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-hydroxythiophene-2-carboxamide

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-5-9(6-4-8)13(15)11(14)10-2-1-7-16-10/h1-7,15H

InChI Key

BMRIQMBUDKHGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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